molecular formula C9H8N4O2 B12871374 4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile

4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile

Cat. No.: B12871374
M. Wt: 204.19 g/mol
InChI Key: YWWXRKIMRIPIEO-UHFFFAOYSA-N
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Description

4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains an isoxazole ring fused with a pyridine ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-ethyl-4-hydroxy-5-nitroisoxazole with a suitable amine can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution of the amino group can produce a variety of substituted derivatives .

Scientific Research Applications

4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-methyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile
  • 4-Amino-3-ethyl-6-hydroxyisoxazolo[3,4-b]pyridine-5-carbonitrile
  • 4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-c]pyridine-5-carbonitrile

Uniqueness

4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile stands out due to its specific substitution pattern and the presence of both amino and hydroxyl groups.

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

4-amino-3-ethyl-6-oxo-7H-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C9H8N4O2/c1-2-5-6-7(11)4(3-10)8(14)12-9(6)15-13-5/h2H2,1H3,(H3,11,12,14)

InChI Key

YWWXRKIMRIPIEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC2=C1C(=C(C(=O)N2)C#N)N

Origin of Product

United States

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